Cas no 1806492-66-9 (2-Acetylbenzo[d]oxazole-7-sulfonyl chloride)
2-Acetylbenzo[d]oxazole-7-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Acetylbenzo[d]oxazole-7-sulfonyl chloride
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- Inchi: 1S/C9H6ClNO4S/c1-5(12)9-11-6-3-2-4-7(8(6)15-9)16(10,13)14/h2-4H,1H3
- InChI Key: JRWLTODPHMZOHG-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC=C2C=1OC(C(C)=O)=N2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 391
- XLogP3: 1.8
- Topological Polar Surface Area: 85.6
2-Acetylbenzo[d]oxazole-7-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081003975-250mg |
2-Acetylbenzo[d]oxazole-7-sulfonyl chloride |
1806492-66-9 | 98% | 250mg |
$725.80 | 2022-03-31 | |
| Alichem | A081003975-500mg |
2-Acetylbenzo[d]oxazole-7-sulfonyl chloride |
1806492-66-9 | 98% | 500mg |
$1,131.39 | 2022-03-31 | |
| Alichem | A081003975-1g |
2-Acetylbenzo[d]oxazole-7-sulfonyl chloride |
1806492-66-9 | 98% | 1g |
$1,780.13 | 2022-03-31 |
2-Acetylbenzo[d]oxazole-7-sulfonyl chloride Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-Acetylbenzo[d]oxazole-7-sulfonyl chloride
2-Acetylbenzo[d]oxazole-7-sulfonyl Chloride: A Comprehensive Overview
The compound 2-Acetylbenzo[d]oxazole-7-sulfonyl Chloride, identified by the CAS number CAS No. 1806492-66-9, is a highly specialized chemical entity with significant applications in various fields of organic synthesis and materials science. This compound has garnered attention due to its unique structural features and versatile reactivity, making it a valuable tool in modern chemical research.
The molecular structure of 2-Acetylbenzo[d]oxazole-7-sulfonyl Chloride consists of a benzo[d]oxazole ring system substituted with an acetyl group at position 2 and a sulfonyl chloride group at position 7. This arrangement imparts the molecule with distinct electronic properties, which are crucial for its reactivity in various chemical transformations. Recent studies have highlighted the importance of such heterocyclic systems in drug discovery and advanced material synthesis, underscoring the potential of this compound in these areas.
One of the most notable aspects of 2-Acetylbenzo[d]oxazole-7-sulfonyl Chloride is its ability to participate in nucleophilic aromatic substitution reactions. The sulfonyl chloride group acts as an excellent leaving group, facilitating the formation of diverse derivatives. This property has been exploited in the development of novel pharmaceutical agents, where precise control over substitution patterns is essential for achieving desired biological activities.
In addition to its role in organic synthesis, this compound has found applications in materials science, particularly in the synthesis of advanced polymers and coatings. The benzo[d]oxazole moiety contributes to the thermal stability and mechanical properties of these materials, while the sulfonyl chloride group enables functionalization for specific applications. Recent advancements in polymer chemistry have demonstrated how such compounds can be integrated into high-performance materials, opening new avenues for industrial applications.
The synthesis of 2-Acetylbenzo[d]oxazole-7-sulfonyl Chloride typically involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the benzo[d]oxazole ring through cyclization reactions followed by functionalization with the sulfonyl chloride group. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets stringent quality standards required for both academic and industrial use.
Recent studies have also explored the potential of this compound as a building block for constructing bioactive molecules. Its unique structure allows for modular assembly with other functional groups, enabling the creation of complex architectures that mimic natural products or target specific biological pathways. This approach has shown promise in drug discovery efforts, particularly in the development of small-molecule inhibitors for enzyme targets.
In conclusion, 2-Acetylbenzo[d]oxazole-7-sulfonyl Chloride stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its structural features, reactivity, and compatibility with modern synthetic methods make it an indispensable tool for researchers seeking to push the boundaries of chemical innovation. As ongoing research continues to uncover new uses and improvements in its synthesis, this compound is poised to play an even more significant role in shaping future advancements in chemistry and related fields.
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